Tert-butyl 4-amino-3-hydroxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through various methods. One approach involves the reaction of tert-butyl 4-bromobenzoate with the appropriate free amine using palladium-catalyzed amination. This process yields N-substituted derivatives of tert-butyl 4-aminobenzoate .

Molecular Structure Analysis

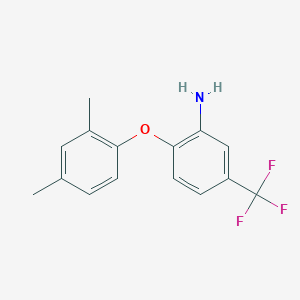

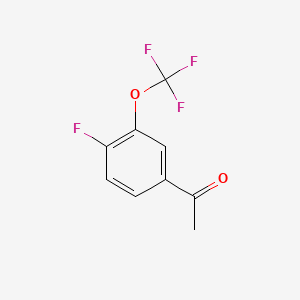

The molecular structure of tert-butyl 4-amino-3-hydroxybenzoate consists of a benzoate core with a tert-butyl group and an amino group attached. The tert-butyl group provides steric hindrance, affecting its reactivity and properties .

Chemical Reactions Analysis

Tert-butyl 4-amino-3-hydroxybenzoate can participate in various chemical reactions, including coupling reactions, amidation, and esterification. Its reactivity depends on the functional groups present in the molecule .

Scientific Research Applications

Synthesis and Chemical Properties

Bismuth-Based Cyclic Synthesis

Tert-butyl 4-amino-3-hydroxybenzoate can be synthesized through a cyclic process involving carbon dioxide and related compounds, using bismuth-based C-H bond activation and CO2 insertion chemistry (Kindra & Evans, 2014).

Metabolism in Biological Systems

This compound, when metabolized in biological systems like rats, forms various metabolites including 3,5-di-tert-butyl-4-hydroxybenzoic acid and its glucuronide, which are important for understanding its biological interactions (Daniel, Gage, & Jones, 1968).

Synthesis Routes

Different synthesis routes have been explored for producing tert-butyl 4-amino-3-hydroxybenzoate, with varying yields and conditions, demonstrating the compound's versatility in chemical synthesis (Yi, 2003).

Application in Medicinal Chemistry

- Role in Synthesis of PROTAC Molecule: Tert-butyl 4-amino-3-hydroxybenzoate plays a crucial role as an intermediate in the synthesis of mTOR targeted PROTAC molecules, which are significant in therapeutic research (Zhang et al., 2022).

Role in Organic Chemistry and Material Science

In Synthesis of Amino Acids and Derivatives

This compound is involved in the asymmetric synthesis of amino acids and their derivatives, showcasing its utility in organic chemistry (Davies et al., 1997).

Electro-organic Synthesis Applications

It has applications in electro-organic synthesis, particularly in the synthesis of coumestan derivatives, indicating its potential in advanced organic synthesis techniques (Golabi & Nematollahi, 1997).

In Polymer Science

The compound has been used in the synthesis of novel polyhydrazides and poly(amide–hydrazide)s, which are relevant in the field of polymer science and material engineering (Hsiao, Dai, & He, 1999).

Safety And Hazards

- Safety Information : Refer to the MSDS for detailed safety precautions.

properties

IUPAC Name |

tert-butyl 4-amino-3-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)7-4-5-8(12)9(13)6-7/h4-6,13H,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBFQWHNQHIREJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599835 |

Source

|

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-amino-3-hydroxybenzoate | |

CAS RN |

137066-33-2 |

Source

|

| Record name | tert-Butyl 4-amino-3-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)

![2-[4-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319296.png)

![2-[2-Fluoro-3-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319297.png)

![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)

![2-[3,4-Dihydro-1(2H)-quinolinyl]-5-(trifluoromethyl)aniline](/img/structure/B1319314.png)